molecular formula C20H20F4N4 B11317948 N-cyclohexyl-3-(4-fluorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine

N-cyclohexyl-3-(4-fluorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B11317948
M. Wt: 392.4 g/mol
InChI Key: XGOUAQKGWZQERI-UHFFFAOYSA-N
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Description

N-cyclohexyl-3-(4-fluorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine is a complex organic compound belonging to the pyrazolo[1,5-a]pyrimidine family. These compounds are known for their diverse applications in medicinal chemistry, material science, and as fluorescent probes

Preparation Methods

The synthesis of N-cyclohexyl-3-(4-fluorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine typically involves a multi-step process. One common method includes the condensation of a β-enaminone with 3-methyl-1H-pyrazol-5-amine under microwave irradiation . This reaction is carried out in a sealable reaction vessel, often with the use of a catalyst to enhance the reaction rate and yield. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency.

Chemical Reactions Analysis

N-cyclohexyl-3-(4-fluorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using reagents such as halides or amines.

    Cross-Coupling: Suzuki–Miyaura cross-coupling reactions can be employed to introduce various aryl or heteroaryl groups.

Scientific Research Applications

N-cyclohexyl-3-(4-fluorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-cyclohexyl-3-(4-fluorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), a key enzyme involved in cell cycle regulation . This inhibition leads to the disruption of cell cycle progression and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

N-cyclohexyl-3-(4-fluorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine can be compared with other pyrazolo[1,5-a]pyrimidine derivatives, such as:

Properties

Molecular Formula

C20H20F4N4

Molecular Weight

392.4 g/mol

IUPAC Name

N-cyclohexyl-3-(4-fluorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine

InChI

InChI=1S/C20H20F4N4/c1-12-11-16(26-15-5-3-2-4-6-15)28-19(25-12)17(18(27-28)20(22,23)24)13-7-9-14(21)10-8-13/h7-11,15,26H,2-6H2,1H3

InChI Key

XGOUAQKGWZQERI-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C(=NN2C(=C1)NC3CCCCC3)C(F)(F)F)C4=CC=C(C=C4)F

Origin of Product

United States

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